Gemcitabine hydrochloride is a potent nucleoside analog primarily used as an anticancer agent. It is chemically designated as 2'-deoxy-2',2'-difluorocytidine monohydrochloride and is characterized by the replacement of hydroxyl groups with fluorine atoms on the ribose sugar. This modification enhances its efficacy as a chemotherapeutic drug by promoting apoptosis in malignant cells and inhibiting DNA synthesis during the S-phase of the cell cycle. The compound has a molecular formula of C₉H₁₂ClF₂N₃O₄, with a molecular weight of approximately 299.66 g/mol .
Gemcitabine hydrochloride is marketed under the brand name Gemzar and is administered intravenously. It is indicated for various cancers, including pancreatic, non-small cell lung cancer, ovarian cancer, and breast cancer, often in combination with other chemotherapeutic agents .
Gemcitabine hydrochloride is a potent chemotherapy drug with significant side effects []. Common side effects include myelosuppression (reduced blood cell production), nausea, vomiting, fatigue, and hair loss []. Gemcitabine can also be irritating to veins and cause injection site reactions [].
The specific LD50 (lethal dose 50%) for gemcitabine hydrochloride is not readily available in publicly accessible scientific databases. However, extensive clinical trials have established its safety profile and potential side effects [].
Gemcitabine acts as an antimetabolite, mimicking the natural nucleoside deoxycytidine. Once incorporated into DNA during cell division, it disrupts DNA synthesis and replication, ultimately leading to cell death. Additionally, gemcitabine can inhibit DNA repair mechanisms, further enhancing its anti-tumor effects. Source: National Cancer Institute:
Gemcitabine is approved for the treatment of various cancers, including:
Beyond its established applications, gemcitabine is actively investigated in clinical trials for various other malignancies, including:
These studies aim to evaluate the efficacy and safety of gemcitabine alone or in combination with other treatment modalities for these cancers.
Research efforts are ongoing to improve the delivery and efficacy of gemcitabine. This includes exploring:
Research is also focused on understanding and overcoming resistance to gemcitabine treatment. This includes identifying genetic mutations that contribute to resistance and developing strategies to circumvent them. Source: National Cancer Institute:
The primary biological activity of gemcitabine hydrochloride lies in its ability to inhibit DNA synthesis and promote apoptosis in cancer cells. The active metabolites, particularly gemcitabine triphosphate, compete with deoxycytidine triphosphate for incorporation into DNA strands, leading to chain termination and cell death . Additionally, gemcitabine diphosphate inhibits ribonucleotide reductase, reducing the availability of deoxynucleotides necessary for DNA replication .
Gemcitabine exhibits cell cycle specificity, predominantly affecting cells in the S-phase and also blocking progression through the G1/S-phase boundary . Its broad spectrum of antitumor activity makes it effective against various malignancies.
The synthesis of gemcitabine hydrochloride involves several steps:
Various patents detail specific methods for synthesizing gemcitabine and its intermediates, focusing on optimizing yield and purity for clinical use .
Gemcitabine hydrochloride is primarily used in oncology for treating:
Additionally, ongoing research is exploring its efficacy against other tumor types and potential use in combination therapies to enhance treatment outcomes .
Interaction studies have shown that gemcitabine can have synergistic effects when combined with other chemotherapeutic agents. For instance:
These interactions highlight the importance of combination therapies in maximizing antitumor effects while minimizing resistance development.
Several compounds share structural similarities or mechanisms of action with gemcitabine hydrochloride. Below are some notable examples:
Compound Name | Structure Similarity | Mechanism of Action | Unique Features |
---|---|---|---|
Cytarabine | Nucleoside analog | Inhibits DNA synthesis | Primarily effective against leukemia |
Fludarabine | Nucleoside analog | Inhibits DNA synthesis | Used mainly in hematological malignancies |
Azacitidine | Nucleoside analog | Inhibits DNA methylation | Primarily used for myelodysplastic syndromes |
Capecitabine | Prodrug | Converted to 5-fluorouracil | Oral administration |
Gemcitabine's unique feature lies in its dual mechanism of action through both competitive inhibition of DNA synthesis and modulation of nucleotide pools via ribonucleotide reductase inhibition, which distinguishes it from other nucleoside analogs like cytarabine and fludarabine .
Irritant;Health Hazard